molecular formula C44H48O23 B1142106 Acetyldiosmin CAS No. 6195-54-6

Acetyldiosmin

Cat. No.: B1142106
CAS No.: 6195-54-6
M. Wt: 944.8 g/mol
InChI Key: SUXSSKKHGVZUQF-RALFMLGLSA-N
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Description

Acetyldiosmin is a synthetic derivative of diosmin, a naturally occurring flavonoid glycoside found in citrus fruits. Diosmin has been widely studied for its beneficial effects on vascular health, including its anti-inflammatory, antioxidant, and venotonic properties. This compound is chemically modified to enhance its bioavailability and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyldiosmin can be synthesized from diosmin through acetylation. The process typically involves the reaction of diosmin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Acetyldiosmin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound back to its parent compound, diosmin.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Diosmin and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetyldiosmin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.

    Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.

    Medicine: Studied for its potential therapeutic effects in treating chronic venous insufficiency, hemorrhoids, and other vascular disorders.

    Industry: Used in the formulation of dietary supplements and pharmaceutical products aimed at improving vascular health.

Mechanism of Action

Acetyldiosmin exerts its effects through several mechanisms:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and reduces inflammation.

    Antioxidant: Scavenges free radicals and protects cells from oxidative stress.

    Venotonic: Enhances the tone and elasticity of veins, improving blood flow and reducing venous stasis.

Molecular Targets and Pathways

    Cytokine Inhibition: Targets pathways involved in the production of inflammatory cytokines.

    Antioxidant Pathways: Activates antioxidant enzymes and pathways to neutralize free radicals.

    Vascular Pathways: Modulates pathways that regulate vascular tone and blood flow.

Comparison with Similar Compounds

Similar Compounds

    Diosmin: The parent compound of acetyldiosmin, known for its vascular benefits.

    Hesperidin: Another flavonoid glycoside with similar anti-inflammatory and antioxidant properties.

    Rutin: A flavonoid with comparable vascular and antioxidant effects.

Uniqueness of this compound

This compound is unique due to its enhanced bioavailability and therapeutic efficacy compared to its parent compound, diosmin. The acetylation process improves its absorption and stability, making it more effective in clinical applications.

Properties

CAS No.

6195-54-6

Molecular Formula

C44H48O23

Molecular Weight

944.8 g/mol

IUPAC Name

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate

InChI

InChI=1S/C44H48O23/c1-18-37(59-21(4)47)39(61-23(6)49)41(63-25(8)51)43(56-18)55-17-35-38(60-22(5)48)40(62-24(7)50)42(64-26(9)52)44(67-35)65-28-14-33(58-20(3)46)36-29(53)16-31(66-34(36)15-28)27-11-12-30(54-10)32(13-27)57-19(2)45/h11-16,18,35,37-44H,17H2,1-10H3/t18-,35+,37-,38+,39+,40-,41+,42+,43+,44+/m0/s1

InChI Key

SUXSSKKHGVZUQF-RALFMLGLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

5-(Acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one

Origin of Product

United States

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